![molecular formula C8H10 B14654821 7-Methylidenedispiro[2.0.2~4~.1~3~]heptane CAS No. 50874-25-4](/img/structure/B14654821.png)
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylidenedispiro[202~4~1~3~]heptane is a unique organic compound characterized by its intricate structure, which includes two spiro-connected cyclopropane rings and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenedispiro[2.0.2~4~.1~3~]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of cyclopropane derivatives.
Formation of Spiro Compounds: The cyclopropane derivatives undergo a series of reactions to form the spiro-connected structure. This often involves the use of strong bases and specific catalysts to facilitate the formation of the spiro bonds.
Introduction of the Methylene Bridge:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The methylene bridge allows for various substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are typical for introducing halogen atoms into the compound.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 7-Methylidenedispiro[2.0.2~4~.1~3~]heptane involves its interaction with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-7-methyl-1-methylidenedispiro[2.0.2~4~.1~3~]heptane: This compound has a similar spiro structure but includes a chlorine atom, which alters its chemical properties and reactivity.
7-Oxabicyclo[2.2.1]heptane: Although not a spiro compound, it shares some structural similarities and is used in similar research applications.
Uniqueness
7-Methylidenedispiro[2.0.2~4~.1~3~]heptane is unique due to its specific spiro-connected cyclopropane rings and methylene bridge, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
50874-25-4 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
7-methylidenedispiro[2.0.24.13]heptane |
InChI |
InChI=1S/C8H10/c1-6-7(2-3-7)8(6)4-5-8/h1-5H2 |
InChI Key |
PQFGODFYRQJZOI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2(C13CC3)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



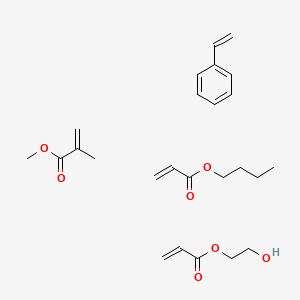
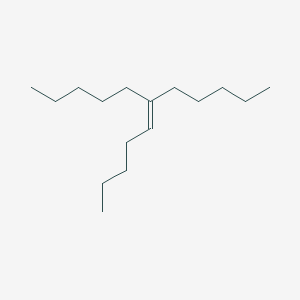
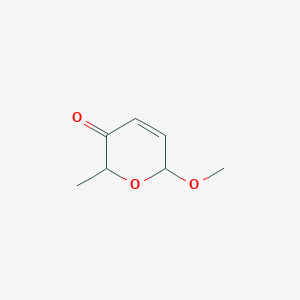
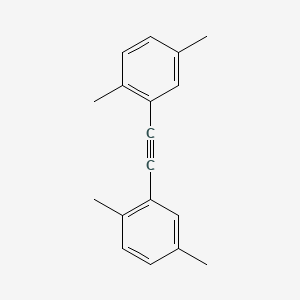
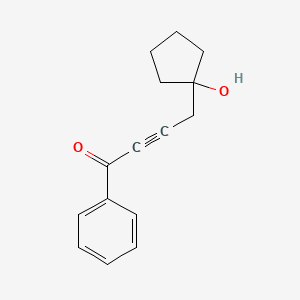
![2,4-Dichloro-6-[(cyclohexylmethylamino)methyl]phenol;hydrochloride](/img/structure/B14654803.png)
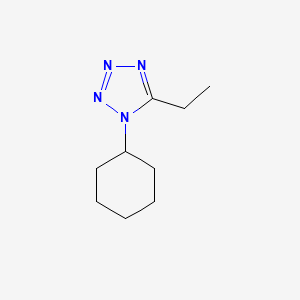

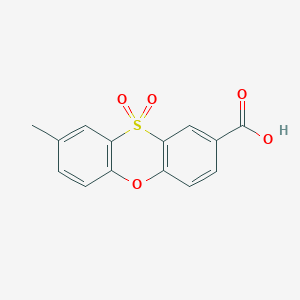
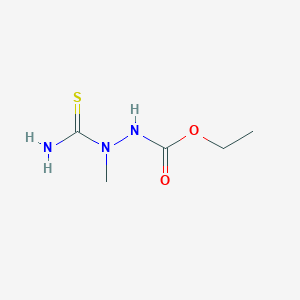

![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-cyanobenzoate](/img/structure/B14654832.png)

